![molecular formula C17H18ClNO3 B5801244 N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B5801244.png)
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit minimal gastrointestinal toxicity, making it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A. One potential direction is to investigate its potential therapeutic applications in other disease conditions, such as cancer and neurodegenerative diseases. Another direction is to develop novel formulations of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A that improve its solubility and bioavailability, making it easier to administer in vivo. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A involves the reaction between 5-chloro-2-hydroxybenzoic acid and 4-isopropylphenol. The resulting product is then subjected to N-acylation using acetic anhydride and N,N-dimethylformamide to yield the final product, N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-(4-isopropylphenoxy)acetamide A has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)19-15-9-13(18)5-8-16(15)20/h3-9,11,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZWMWWFJLKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
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